3,3'-Diallylbisphenol a diacetate
Description
Properties
IUPAC Name |
[4-[1-(4-acetyloxy-2-prop-2-enylphenyl)ethyl]-3-prop-2-enylphenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O4/c1-6-8-19-14-21(27-17(4)25)10-12-23(19)16(3)24-13-11-22(28-18(5)26)15-20(24)9-7-2/h6-7,10-16H,1-2,8-9H2,3-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFQQUZQFVDIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC(=O)C)CC=C)C2=C(C=C(C=C2)OC(=O)C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Allylation of Bisphenol A
The synthesis begins with the allylation of bisphenol A, where hydroxyl groups are substituted with allyl functionalities. This step typically employs allyl chloride as the allylating agent in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the allyl chloride. A polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), facilitates the nucleophilic substitution mechanism.
Reaction Conditions:
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Temperature: 60–80°C
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Duration: 6–12 hours
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Molar ratio (bisphenol A : allyl chloride : base): 1 : 2.2 : 2.5
The product, diallyl bisphenol A, is isolated via aqueous workup, where the mixture is neutralized with dilute hydrochloric acid and extracted using ethyl acetate. Yield optimization requires careful pH control during neutralization to minimize side reactions, such as over-allylation or polymerization.
Acetylation of Diallyl Bisphenol A
The second step involves acetylation of the phenolic hydroxyl groups in diallyl bisphenol A. Acetic anhydride serves as the acetylating agent, often catalyzed by a small quantity of pyridine or 4-dimethylaminopyridine (DMAP) to enhance reactivity. The reaction is exothermic and conducted under reflux conditions to maintain kinetic control.
Reaction Conditions:
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Temperature: 100–120°C
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Duration: 4–8 hours
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Molar ratio (diallyl bisphenol A : acetic anhydride): 1 : 2.5
Excess acetic anhydride is quenched with water, and the product is purified via vacuum distillation or column chromatography to achieve >95% purity. The final compound is characterized by its amber liquid form and stored at 2–8°C to prevent degradation.
Optimization of Reaction Conditions
Temperature and Catalytic Effects
Elevated temperatures during allylation accelerate reaction rates but risk thermal decomposition of intermediates. Studies suggest that maintaining temperatures below 80°C balances efficiency and stability. Catalytic bases, such as KOH, outperform NaOH in minimizing byproduct formation due to their higher solubility in organic solvents.
Solvent Selection
Polar aprotic solvents like DMF improve reactant solubility and stabilize transition states. Comparative trials indicate that THF offers a lower-boiling alternative, simplifying post-reaction solvent removal.
Purification Techniques
Vacuum distillation is preferred for industrial-scale purification, achieving 90–92% recovery rates. Laboratory-scale syntheses often employ silica gel chromatography, albeit with higher costs and longer processing times.
Characterization and Quality Control
Post-synthesis analysis ensures compliance with industrial standards:
The compound’s MDL number (MFCD22200539) and CAS registry ensure traceability and regulatory compliance.
Industrial-Scale Production Considerations
Scaling the synthesis necessitates addressing:
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Heat Management: Jacketed reactors with cooling systems mitigate exothermic risks during acetylation.
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Cost Efficiency: Bulk procurement of allyl chloride and acetic anhydride reduces raw material expenses by ~30%.
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Waste Streams: Neutralization byproducts (e.g., sodium chloride) are treated via filtration and aqueous disposal.
Recent Advances in Synthesis Methodologies
Emerging approaches focus on solvent-free acetylation and enzymatic catalysis to reduce environmental impact. While these methods remain experimental, preliminary data suggest comparable yields (88–90%) with lower energy inputs.
Chemical Reactions Analysis
Types of Reactions
3,3'-Diallylbisphenol a diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or prop-2-enyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Material Science
3,3'-Diallylbisphenol A diacetate is primarily used for modifying thermosetting resins, such as bismaleimide and epoxy resins. Its applications include:
- Electrical Insulation Materials : The compound is used in the formulation of electrical insulation materials due to its excellent dielectric properties and thermal stability. It plays a crucial role in manufacturing copper-clad circuit boards and high-temperature impregnating varnishes .
- Wear-Resistant Materials : It enhances the toughness and durability of wear-resistant materials such as diamond grinding wheels and brake pads. The incorporation of this compound improves mechanical properties and extends the lifespan of these materials .
- Aerospace Structural Materials : The aerospace industry benefits from the use of this compound in composite materials that require high strength-to-weight ratios and thermal resistance .
- Functional Materials : This compound acts as an anti-aging agent for rubber products, significantly improving their longevity and performance under stress .
Case Study 1: Modification of Bismaleimide Resins
Research conducted on the modification of bismaleimide resins with this compound demonstrated a marked improvement in the resin's toughness and heat resistance. The study showed that adding this compound reduced processing costs while enhancing the handling characteristics of the resin, making it more viable for industrial applications .
Case Study 2: Application in Aerospace Composites
In a study focused on aerospace applications, composites incorporating this compound exhibited superior mechanical properties compared to traditional materials. The results indicated that these composites maintained structural integrity under extreme conditions, which is critical for aerospace components .
Comparative Data Table
Mechanism of Action
The mechanism of action of 3,3'-Diallylbisphenol a diacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as inflammation and cell proliferation.
Pathways Involved: It modulates signaling pathways, including the NF-κB and MAPK pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Bisphenol A Diacetate (4,4'-Isopropylidenediphenol Diacetate)
CAS Number : 10192-62-8
Structure : Features an isopropylidene bridge at the 4,4' positions and acetylated hydroxyl groups.
Key Differences :
- Substituents : Lacks allyl groups present in 3,3'-diallyl derivative.
- Thermal Stability: The absence of allyl groups reduces reactivity in crosslinking applications compared to 3,3'-diallylbisphenol A diacetate.
3,3',5,5'-Tetrabromobisphenol A Diacetate
CAS Number: 33798-02-6 Structure: Brominated derivative of bisphenol A diacetate with bromine atoms at the 3,3',5,5' positions. Key Differences:
- Flame Retardancy : Bromine substituents impart flame-retardant properties, making it suitable for fire-resistant polymers.
Phenyl Ester Acetate (EC-861)
CAS Number: 1071523-12-0 Structure: Monomeric phenyl ester with acetylated hydroxyl groups. Key Differences:
- Molecular Complexity: Simpler structure lacking the bisphenol backbone.
- Epoxy Curing Efficiency: Less effective in forming dense crosslinked networks compared to this compound due to reduced steric bulk and functionality .
Oxyphenisatin Diacetate Derivatives
Key Differences:
- Core Structure: Based on an indolinone scaffold rather than a bisphenol framework.
- Applications : Primarily used as a laxative (e.g., Oxyphenisatin acetate) rather than in polymer chemistry .
Detailed Research Findings
Reactivity in Epoxy Systems
- This compound exhibits superior curing efficiency due to its allyl groups, which participate in free-radical polymerization, enhancing crosslink density and thermal stability .
- Phenyl ester acetate (EC-861) shows slower curing kinetics, attributed to its single aromatic ring and lack of additional functional groups .
Thermal and Mechanical Properties
- Tetrabromobisphenol A diacetate demonstrates high thermal degradation resistance (≥300°C) due to bromine’s flame-retardant effects but may release toxic fumes during decomposition .
- Bisphenol A diacetate has lower glass transition temperatures (Tg) in cured epoxies compared to 3,3'-diallyl derivatives, reflecting weaker crosslinking .
Toxicity and Regulatory Status
- Oxyphenisatin diacetate derivatives are restricted in pharmaceuticals due to hepatotoxicity risks, unlike the industrially focused this compound .
Q & A
Q. What are the standard synthetic protocols for 3,3'-diallylbisphenol A diacetate, and how do reaction conditions influence yield and purity?
The synthesis typically involves polycondensation reactions. For example, 3,3'-diallylbisphenol A (a precursor) is grafted via hydrosilylation and copolycondensed with poly(tetramethyleneglycol) and 4,4′-methylenebis(phenyl isocyanate) (MDI) to form nanocomposites. Key parameters include temperature control (~160°C), inert atmosphere (e.g., nitrogen), and stoichiometric ratios of reactants. Oxidants like iodobenzene diacetate (PIDA) may be used to minimize side products (e.g., C-O coupling) in related diacetate syntheses .
Q. Which analytical techniques are most effective for characterizing this compound?
Common methods include:
- FTIR : To confirm ester (C=O at ~1740 cm⁻¹) and allyl (C=C at ~1640 cm⁻¹) groups.
- NMR (¹H/¹³C) : For structural elucidation (e.g., allyl protons at δ 4.8–5.2 ppm).
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles.
- HPLC with chiral columns : For detecting racemization, as seen in related diacetate derivatives .
Q. How should stability studies for this compound be designed under varying storage conditions?
Accelerated stability testing under controlled humidity (e.g., 40–75% RH), temperature (25–60°C), and light exposure can predict degradation pathways. Analytical markers include hydrolysis of acetate groups (via FTIR/NMR) and quantification of by-products (e.g., free phenols) using HPLC. Long-term studies should align with ICH guidelines .
Advanced Research Questions
Q. What mechanistic insights explain the oxidative coupling behavior of phenolic precursors in this compound synthesis?
Oxidants like PIDA promote radical-mediated coupling of phenolic monomers. For example, 2,6-dimethylphenol undergoes PIDA-driven oxidation to form 3,3′,5,5′-tetramethyl-4,4′-biphenyldiol (TMBD) via single-electron transfer (SET) and quinone intermediates. Side reactions (e.g., DPQ formation) are minimized by optimizing solvent polarity and oxidant/substrate ratios .
Q. How does stereochemical control during synthesis impact the functional properties of this compound?
Racemization during reactions (e.g., BINOL-derived diacetates) can alter catalytic or material properties. Chiral HPLC and circular dichroism (CD) are critical for monitoring enantiomeric excess. Strategies to prevent racemization include low-temperature reactions and avoiding protic solvents .
Q. What role does this compound play in the development of polyurethane-POSS nanocomposites?
The compound acts as a crosslinker, enhancing thermal stability and mechanical strength. In polyurethane-POSS systems, its allyl groups enable hydrosilylation with POSS nanoparticles, forming covalent networks. Performance is evaluated via dynamic mechanical analysis (DMA) and tensile testing .
Q. How can computational modeling optimize the design of diacetate-containing polymers for specific applications?
Density Functional Theory (DFT) predicts reactivity of allyl and acetate groups, while molecular dynamics (MD) simulations model polymer chain mobility. Parameters like glass transition temperature (Tg) and solubility parameters are validated against experimental DSC and swelling studies .
Methodological Considerations
- Contradictions in Data : Discrepancies in oxidative coupling yields (e.g., PIDA vs. DDQ oxidants) highlight the need for kinetic studies to identify rate-limiting steps .
- Advanced Characterization : Time-resolved fluorescence spectroscopy can probe interactions in nanocomposites, while X-ray photoelectron spectroscopy (XPS) verifies surface functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
